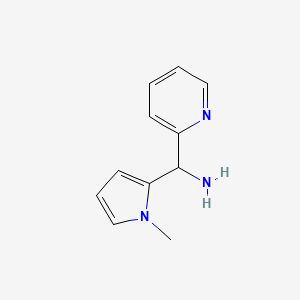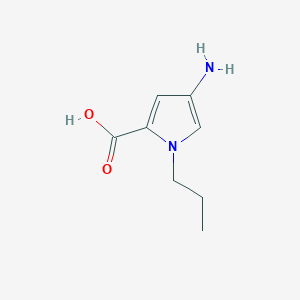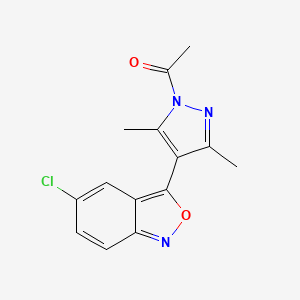![molecular formula C32H32NP B12875236 (1R)-2'-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875236.png)
(1R)-2'-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2’-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is a chiral phosphine ligand. This compound is notable for its application in asymmetric catalysis, particularly in the synthesis of chiral molecules. The presence of both phosphine and amine functionalities in its structure makes it a versatile ligand in various catalytic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2’-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine typically involves the following steps:
Formation of the Binaphthyl Backbone: The binaphthyl backbone is synthesized through a coupling reaction of naphthalene derivatives.
Introduction of the Phosphine Group: The phosphine group is introduced via a reaction with tert-butyl(phenyl)phosphine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-2’-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Coordination: The compound can coordinate with metal centers to form metal-ligand complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Coordination: Metal salts such as palladium chloride and platinum chloride are commonly used.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Amines: Resulting from nucleophilic substitution reactions.
Metal Complexes: Formed through coordination with metal centers.
Aplicaciones Científicas De Investigación
(1R)-2’-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis for the synthesis of chiral molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (1R)-2’-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine involves its ability to coordinate with metal centers, forming metal-ligand complexes. These complexes can then participate in various catalytic cycles, facilitating the formation of chiral products. The molecular targets include metal ions such as palladium and platinum, and the pathways involved are typically those of catalytic cycles in asymmetric synthesis.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-4-(3-Phenoxyphenyl)-1-phosphono-1-butanesulfonic acid: Another chiral phosphine compound with similar applications in catalysis.
Thiophosphate Compounds: These compounds also contain phosphine groups and are used in similar catalytic processes.
Uniqueness
(1R)-2’-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is unique due to its dual functionality as both a phosphine and an amine ligand. This dual functionality enhances its versatility and effectiveness in asymmetric catalysis, making it a valuable compound in the synthesis of chiral molecules.
Propiedades
Fórmula molecular |
C32H32NP |
|---|---|
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
1-[2-[tert-butyl(phenyl)phosphanyl]naphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine |
InChI |
InChI=1S/C32H32NP/c1-32(2,3)34(25-15-7-6-8-16-25)29-22-20-24-14-10-12-18-27(24)31(29)30-26-17-11-9-13-23(26)19-21-28(30)33(4)5/h6-22H,1-5H3/t34-/m0/s1 |
Clave InChI |
XBGMWAPKCDVUIX-UMSFTDKQSA-N |
SMILES isomérico |
CC(C)(C)[P@@](C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N(C)C |
SMILES canónico |
CC(C)(C)P(C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


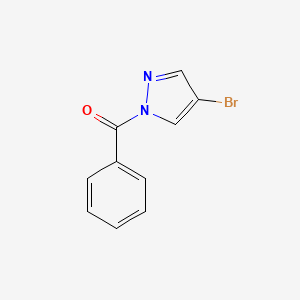
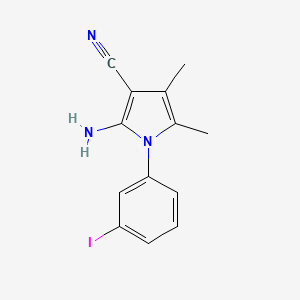
![2-(Bromomethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875167.png)
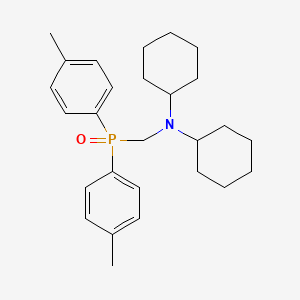
![(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine](/img/structure/B12875183.png)
![2-(Bromomethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12875197.png)

![5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12875209.png)

![6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione](/img/structure/B12875227.png)
![2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12875235.png)
